molecular formula C15H17FN2O4 B5015194 2-Methoxyethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Methoxyethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5015194
M. Wt: 308.30 g/mol
InChI Key: CRFAJMPRYGTRLH-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxyethyl group, and a tetrahydropyrimidine ring

Properties

IUPAC Name

2-methoxyethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O4/c1-9-12(14(19)22-8-7-21-2)13(18-15(20)17-9)10-5-3-4-6-11(10)16/h3-6,13H,7-8H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFAJMPRYGTRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with urea under acidic conditions to yield the desired tetrahydropyrimidine derivative.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyrimidine ring, potentially converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

2-Methoxyethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the tetrahydropyrimidine ring can modulate the compound’s overall activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 2-Methoxyethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 2-Methoxyethyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Comparison:

  • Uniqueness: The presence of the fluorophenyl group in 2-Methoxyethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate provides unique electronic properties that can influence its reactivity and binding interactions. This makes it distinct from its chloro- and bromo- counterparts, which may have different steric and electronic effects.

Biological Activity

2-Methoxyethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique chemical structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H17FN2O4
  • Molecular Weight : 308.31 g/mol
  • CAS Number : [Not specified in sources]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

  • Formation of the Tetrahydropyrimidine Ring : This is achieved through a Biginelli reaction involving aldehydes, β-keto esters, and urea under acidic conditions.
  • Introduction of the Fluorophenyl Group : This can be done via Friedel-Crafts alkylation using appropriate aryl halides.
  • Esterification : The final step involves attaching the methoxyethyl group using methoxyethanol and an acid catalyst.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown inhibitory effects on cell proliferation in various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
13eA4310.65

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

  • HIV Integrase : Similar compounds have been shown to inhibit the strand transfer reaction of HIV integrase with IC50 values indicating effective inhibition at low concentrations. However, these compounds did not demonstrate significant anti-HIV activity in cell culture assays.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Binding : The compound potentially binds to the active sites of enzymes, inhibiting their function through steric hindrance.
  • Hydrophobic Interactions : The presence of the fluorophenyl group enhances binding affinity via hydrophobic interactions.

Case Studies and Research Findings

  • Antiproliferative Studies : In vitro studies have demonstrated that certain derivatives can significantly inhibit cell migration and invasion in cancer models.
  • Docking Studies : Computational analyses have supported the hypothesis that these compounds interact effectively with target enzymes, providing insights into their potential as therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for preparing 2-methoxyethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The synthesis typically involves a Biginelli-like multicomponent reaction, modified for fluorinated aryl substituents. Key steps include:

  • Condensation : Reacting 2-fluorobenzaldehyde, methyl acetoacetate, and urea/thiourea derivatives under acidic conditions (e.g., HCl or p-TsOH) .
  • Esterification : Substituting the methyl ester group with 2-methoxyethyl via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions. The 2-fluorophenyl group shows distinct 19^{19}F NMR shifts (−110 to −120 ppm) .
  • X-ray Crystallography : Resolves conformational ambiguities (e.g., chair vs. boat tetrahydropyrimidine ring). Monoclinic crystal systems (space group P21/c) are common, with unit cell parameters comparable to ethyl 4-(2-chloro-6-fluorophenyl) analogs (e.g., a=12.6876a = 12.6876 Å, b=7.3073b = 7.3073 Å, β=114.443°β = 114.443°) .
  • HRMS : Validates molecular weight (expected ~349.34 g/mol for C16H18FN2O4C_{16}H_{18}FN_2O_4) .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays : Antimicrobial activity tested via broth microdilution (MIC values against S. aureus, E. coli), and anti-inflammatory activity via COX-2 inhibition assays (IC50_{50} comparison to celecoxib) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorophenyl-substituted tetrahydropyrimidines be addressed?

Fluorine’s electron-withdrawing effect may lead to competing reaction pathways. Strategies include:

  • Catalyst optimization : Using Lewis acids like ZnCl2_2 to direct cyclization toward the 4-(2-fluorophenyl) position .
  • Temperature control : Maintaining 80–90°C during condensation minimizes side products (e.g., open-chain intermediates) .
  • Computational modeling : DFT calculations predict thermodynamic favorability of regioisomers, guiding experimental conditions .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} or MIC values across studies often arise from:

  • Purity variations : HPLC quantification (e.g., C18 column, acetonitrile/water mobile phase) ensures ≥95% purity before assays .
  • Solvent effects : DMSO concentration in stock solutions (<1% v/v) prevents false positives in cell-based assays .
  • Structural analogs : Compare activity with ethyl 4-(2-chloro-6-fluorophenyl) derivatives to isolate fluorine’s role in bioactivity .

Q. How does the 2-methoxyethyl ester group influence stability and reactivity?

  • Hydrolytic stability : The 2-methoxyethyl group resists esterase-mediated hydrolysis better than methyl esters, as shown in simulated gastric fluid (pH 1.2, 37°C, 24 h) .
  • Solubility : LogP calculations (e.g., using ChemDraw) suggest improved lipophilicity (~2.8) compared to carboxylate salts, enhancing membrane permeability .
  • Synthetic flexibility : The ester serves as a handle for post-synthetic modifications (e.g., saponification to carboxylic acid for salt formation) .

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